7-Hexadecyne, 1,1-dimethoxy-

Description

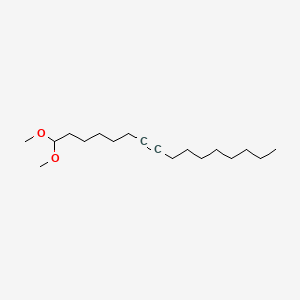

Structure

2D Structure

3D Structure

Properties

CAS No. |

41862-85-5 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

1,1-dimethoxyhexadec-7-yne |

InChI |

InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-10,13-17H2,1-3H3 |

InChI Key |

RCTGSQGPAGWZKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CCCCCCC(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hexadecyne, 1,1 Dimethoxy

Design Principles for Alkyne and Acetal (B89532) Precursors

The successful synthesis of 7-Hexadecyne, 1,1-dimethoxy- hinges on the careful design of its alkyne and acetal precursors. A convergent synthetic approach is generally favored, wherein two key fragments are prepared separately and then coupled.

Alkyne Precursors: The alkyne component is typically a terminal alkyne, which can be readily deprotonated to form a nucleophilic acetylide ion. For the synthesis of 7-Hexadecyne, 1,1-dimethoxy-, a suitable precursor would be a terminal alkyne of appropriate chain length, such as 1-decyne (B165119) or 1-octyne, depending on the chosen synthetic route. The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its selective removal with a strong base, facilitating subsequent carbon-carbon bond formation.

Acetal Precursors: The acetal functionality serves as a protected aldehyde. The precursor for the 1,1-dimethoxy group is typically a bromo-aldehyde, which is then protected as a dimethyl acetal. For instance, 6-bromohexanal (B1279084) can be converted to 1-bromo-6,6-dimethoxyhexane. This protection is crucial as the aldehyde group is incompatible with the strongly basic and nucleophilic conditions required for the alkyne alkylation step. Dimethyl acetals are generally stable under these conditions. researchgate.netacs.org The choice of the bromo-acetal precursor will dictate the position of the alkyne in the final product.

Established Reaction Pathways for 1,1-Dimethoxy-7-hexadecyne Formation

The most established pathway for the formation of internal alkynes, such as 7-Hexadecyne, 1,1-dimethoxy-, is through the alkylation of a terminal alkyne. This method offers a reliable way to form the carbon skeleton of the target molecule.

Alkyne Functionalization Approaches

The core of the synthetic strategy involves the nucleophilic substitution reaction between an acetylide ion and an alkyl halide. A terminal alkyne, for example, 1-heptyne, can be deprotonated using a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) in an appropriate solvent such as liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF) to generate the corresponding sodium or lithium acetylide. This acetylide is a potent nucleophile that can then react with a suitable alkyl halide, in this case, a bromo-acetal like 1-bromo-6,6-dimethoxyhexane, in an SN2 reaction to form the desired carbon-carbon bond. wikipedia.orgmasterorganicchemistry.comdalalinstitute.com

A plausible synthetic route is outlined below:

Formation of the Acetylide: 1-Heptyne is treated with a strong base to form the heptyn-1-ide anion.

Alkylation: The heptyn-1-ide anion is then reacted with a suitable electrophile, such as a halo-acetal, to form the target molecule.

An alternative approach could involve a Grignard reaction, where a propargyl Grignard reagent is reacted with a suitable aldehyde, followed by further functional group manipulations. However, the alkylation of a terminal alkyne is generally a more direct and widely used method for this type of structure.

Methoxylation Reaction Conditions

The term "methoxylation" in the context of this synthesis primarily refers to the formation of the dimethyl acetal. This is a protection reaction for an aldehyde. The acetalization of an aldehyde, such as 6-bromohexanal, is typically carried out by reacting it with an excess of methanol (B129727) in the presence of an acid catalyst. acs.org Common catalysts include mineral acids like hydrochloric acid or sulfuric acid, or Lewis acids. To drive the equilibrium towards the acetal product, a dehydrating agent is often employed to remove the water formed during the reaction. Trimethyl orthoformate can serve as both a source of methoxy (B1213986) groups and a dehydrating agent. acs.org

| Reactant (Aldehyde) | Reagent | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Methanol | 0.1 mol% HCl | Methanol | 98 |

| Heptanal | Methanol | 0.1 mol% HCl | Methanol | 97 |

| Cyclohexanecarboxaldehyde | Methanol | 0.1 mol% HCl | Methanol | 96 |

This table presents typical yields for the dimethyl acetalization of various aldehydes under acidic conditions, demonstrating the high efficiency of this transformation. acs.org

Advanced Synthetic Strategies and Method Development

Recent advancements in organic synthesis offer more sophisticated and efficient methods for constructing molecules like 7-Hexadecyne, 1,1-dimethoxy-, focusing on stereoselectivity, regioselectivity, and sustainability.

Stereoselective and Regioselective Synthesis

While the target molecule, 7-Hexadecyne, 1,1-dimethoxy-, does not possess any chiral centers, the principles of stereoselective synthesis are crucial when considering the synthesis of related compounds or potential byproducts. For instance, if the synthetic target were an alkene derivative, controlling the stereochemistry (E/Z isomerism) would be critical. Modern catalytic methods, including those employing nickel and other transition metals, allow for the highly stereoselective functionalization of alkynes to produce specific alkene isomers. nih.gov

Regioselectivity becomes important when dealing with unsymmetrical internal alkynes. In the synthesis of 7-Hexadecyne, 1,1-dimethoxy-, the regioselectivity is controlled by the choice of the terminal alkyne and the alkylating agent, ensuring the formation of the desired constitutional isomer.

Sustainable and Catalytic Methods in Alkyne-Acetal Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly processes, often referred to as "green chemistry." rsc.orgijsdr.org This includes the use of catalytic methods, recyclable catalysts, and greener solvents.

Sustainable Alkyne Functionalization: The use of transition metal catalysts, such as those based on palladium, copper, or nickel, can facilitate alkyne functionalization reactions under milder conditions and with higher efficiency. nih.gov Recyclable catalyst systems, for example, those supported on graphitic carbon, are being developed to minimize waste and reduce the environmental impact of these reactions. nih.gov

Green Acetal Formation: Traditional acetalization methods often rely on strong, corrosive acids. Greener alternatives are being explored, including the use of solid acid catalysts that can be easily recovered and reused. Photo-organocatalytic methods for acetalization have also been developed, which utilize a photocatalyst and a light source to promote the reaction under mild and neutral conditions, avoiding the need for strong acids. rsc.orgrsc.org

| Catalyst/Method | Advantages | Reaction |

| Solid Acid Catalysts | Reusable, less corrosive | Acetalization |

| Photo-organocatalysis | Mild conditions, avoids strong acids | Acetalization |

| Supported Nanocatalysts | Recyclable, high efficiency | Alkyne Functionalization |

This table summarizes some sustainable and catalytic methods applicable to the synthesis of alkyne-acetal compounds.

Chemical Transformations and Reactivity of 7 Hexadecyne, 1,1 Dimethoxy

Reactions of the Alkyne Moiety

The carbon-carbon triple bond at the 7-position of the hexadecyne chain is a region of high electron density, making it susceptible to a variety of chemical transformations. These reactions provide pathways for the introduction of new functional groups and the construction of more complex molecular architectures.

Addition Reactions and Functionalization

The alkyne group can undergo various addition reactions, leading to the formation of alkenes or fully saturated alkanes. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

Hydrogenation: Catalytic hydrogenation of the alkyne can lead to either the corresponding (Z)-alkene or the fully saturated alkane. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), selectively yields the cis-alkene, (Z)-7-hexadecene, 1,1-dimethoxy-. In contrast, complete saturation to form 1,1-dimethoxyhexadecane (B22587) can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond typically proceeds through a stepwise mechanism, yielding a dihaloalkene and subsequently a tetrahaloalkane. The initial addition often results in the formation of the trans-dihaloalkene as the major product.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the internal alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen substituents (in the case of a terminal alkyne). For an internal alkyne like 7-hexadecyne, a mixture of regioisomers can be expected unless there are significant electronic differences between the two sides of the triple bond.

| Reaction | Reagents | Product(s) | Notes |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-7-Hexadecene, 1,1-dimethoxy- | Stereoselective formation of the cis-alkene. |

| Full Hydrogenation | H₂, Pd/C | 1,1-Dimethoxyhexadecane | Complete saturation of the triple bond. |

| Bromination | Br₂ | (E)-7,8-Dibromo-7-hexadecene, 1,1-dimethoxy- and 7,7,8,8-Tetrabromohexadecane, 1,1-dimethoxy- | Stepwise addition, with the potential for both di- and tetra-halogenated products. |

| Hydrobromination | HBr | Mixture of 7-bromo- and 8-bromo-7-hexadecene, 1,1-dimethoxy- | Regioselectivity can be an issue for internal alkynes. |

Cycloaddition Chemistry

The alkyne functionality can participate as a 2π component in various cycloaddition reactions, leading to the formation of cyclic and heterocyclic structures.

[3+2] Cycloaddition (Huisgen Cycloaddition): A notable example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the alkyne of 7-Hexadecyne, 1,1-dimethoxy- would react with an organic azide (B81097) to form a highly stable 1,2,3-triazole ring. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Diels-Alder Reaction: While less reactive than alkenes as dienophiles, alkynes can undergo [4+2] cycloaddition reactions with conjugated dienes, particularly at elevated temperatures or with highly reactive dienes. The reaction of 7-Hexadecyne, 1,1-dimethoxy- with a diene such as 1,3-butadiene (B125203) would yield a substituted cyclohexadiene derivative.

| Reaction Type | Reactant | Catalyst/Conditions | Product Class |

| [3+2] Cycloaddition | Organic Azide (e.g., Benzyl Azide) | Cu(I) salt | 1,4-Disubstituted 1,2,3-Triazole |

| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | High Temperature | Substituted Cyclohexadiene |

Transition Metal-Catalyzed Coupling Reactions

The alkyne moiety can be utilized in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools in organic synthesis for constructing complex molecular frameworks.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org While 7-Hexadecyne, 1,1-dimethoxy- is an internal alkyne, it could be synthesized via a Sonogashira coupling of a terminal alkyne (e.g., 1-heptyne) with a long-chain halide containing the dimethoxy acetal (B89532), or a related terminal alkyne could be coupled with a halide. For the pre-formed 7-Hexadecyne, 1,1-dimethoxy-, its direct participation in Sonogashira coupling is not typical. However, derivatives of this molecule could be prepared for such reactions.

| Coupling Reaction | Typical Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne and Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Disubstituted Alkyne |

Reactions of the 1,1-Dimethoxy Acetal Group

The 1,1-dimethoxy acetal at the terminus of the carbon chain serves as a protecting group for an aldehyde. This group is stable under neutral and basic conditions but can be readily cleaved or transformed under acidic conditions.

Hydrolysis and Deprotection Strategies

The primary reaction of the 1,1-dimethoxy acetal is its hydrolysis back to the corresponding aldehyde. This deprotection is typically achieved under acidic conditions.

Acid-Catalyzed Hydrolysis: Treatment of 7-Hexadecyne, 1,1-dimethoxy- with aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) will lead to the cleavage of the acetal, yielding 7-hexadecyn-1-al and two equivalents of methanol (B129727). The reaction proceeds via a hemiacetal intermediate. The rate of hydrolysis is dependent on the pH of the solution, with faster rates observed at lower pH.

| Deprotection Method | Reagents | Product | Byproducts |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl) | 7-Hexadecyn-1-al | 2 CH₃OH |

Transacetalization and Exchange Reactions

In the presence of an acid catalyst, the 1,1-dimethoxy acetal can undergo exchange reactions with other alcohols or diols. This process, known as transacetalization, is an equilibrium-driven process.

Reaction with Diols: Reacting 7-Hexadecyne, 1,1-dimethoxy- with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst will result in the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative). The formation of the more stable five-membered cyclic acetal is often favored, and the equilibrium can be driven to completion by removing the methanol byproduct.

| Reactant | Catalyst | Product | Notes |

| Ethylene Glycol | Acid (e.g., p-toluenesulfonic acid) | 2-(Hexadec-6-yn-1-yl)-1,3-dioxolane | Equilibrium driven by removal of methanol. |

| 1,3-Propanediol | Acid (e.g., p-toluenesulfonic acid) | 2-(Hexadec-6-yn-1-yl)-1,3-dioxane | Formation of a six-membered cyclic acetal. |

Nucleophilic Reactivity of the Derived Aldehyde

The 1,1-dimethoxy group of 7-Hexadecyne, 1,1-dimethoxy- can be readily hydrolyzed in the presence of an acid catalyst to yield 7-Hexadecynal. organic-chemistry.orgorganic-chemistry.org This transformation unveils a reactive aldehyde functional group, which is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. ck12.orgmedlifemastery.comopenstax.orglibretexts.org The general reactivity of aldehydes is influenced by both steric and electronic factors; in the case of 7-Hexadecynal, the long alkyl chain does not significantly hinder the approach of nucleophiles to the carbonyl carbon. openstax.orglibretexts.org

The nucleophilic addition to 7-Hexadecynal can proceed via two general pathways. In the first, the tetrahedral intermediate formed upon nucleophilic attack is protonated to yield an alcohol. openstax.orglibretexts.org In the second, the carbonyl oxygen is eliminated, often as water, to form a new double bond. openstax.org

A variety of nucleophiles can be employed in reactions with 7-Hexadecynal, leading to a diverse array of products. The outcomes of these reactions are dictated by the nature of the nucleophile and the reaction conditions.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) | Primary alcohol |

| Organometallics | Grignard reagents (R-MgBr) | Secondary alcohol |

| Cyanide | Hydrogen cyanide | Cyanohydrin |

| Amines | Primary amines | Imine |

| Water | Acid or base catalysis | Geminal diol (hydrate) |

Detailed Research Findings:

Hydride Reduction: The reduction of 7-Hexadecynal with a mild reducing agent like sodium borohydride would be expected to selectively reduce the aldehyde to the corresponding primary alcohol, 7-Hexadecyn-1-ol, without affecting the alkyne functionality.

Grignard Reactions: The addition of Grignard reagents to 7-Hexadecynal provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of various secondary alcohols. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced.

Wittig Reaction: The reaction of 7-Hexadecynal with a phosphorus ylide (Wittig reagent) would result in the formation of an alkene, with the geometry of the double bond being dependent on the specific ylide used. This allows for the conversion of the aldehyde into a longer, unsaturated carbon chain.

Acetal Formation: In the presence of an alcohol and an acid catalyst, 7-Hexadecynal can be converted back into an acetal. This reaction is often used to protect the aldehyde group during subsequent chemical transformations.

Exploration of Tandem and Multi-Component Reactions

The bifunctional nature of 7-Hexadecyne, 1,1-dimethoxy- (or its derived aldehyde, 7-Hexadecynal) makes it an ideal substrate for tandem and multi-component reactions (MCRs). researchgate.netfrontiersin.orgrsc.org These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. frontiersin.org

One of the most prominent multi-component reactions involving terminal alkynes and aldehydes is the A³ coupling reaction (Aldehyde-Alkyne-Amine). researchgate.netrsc.orgresearchgate.net In this reaction, 7-Hexadecynal, a secondary amine, and a terminal alkyne (which could be another molecule of 7-Hexadecynal or a different alkyne) would react in the presence of a suitable catalyst, typically a copper or gold salt, to form a propargylamine.

Illustrative A³ Coupling Reaction:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 7-Hexadecynal | Diethylamine | Phenylacetylene | Copper(I) iodide | Propargylamine derivative |

Detailed Research Findings:

A³ Coupling: The A³ coupling reaction provides a convergent and highly atom-economical route to propargylamines. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and the catalyst. For 7-Hexadecynal, this reaction allows for the introduction of an amino group and another alkyne moiety in a single step.

Intramolecular Cyclizations: If a suitable nucleophile is present within the same molecule, the product of an initial intermolecular reaction involving 7-Hexadecynal or the alkyne could undergo a subsequent intramolecular cyclization. For example, the product of an A³ coupling could potentially be cyclized to form a nitrogen-containing heterocyclic compound.

The exploration of tandem and multi-component reactions with 7-Hexadecyne, 1,1-dimethoxy- and its derived aldehyde opens up avenues for the rapid and efficient synthesis of complex molecules with long carbon chains, which are of interest in various fields of chemistry.

Advanced Spectroscopic and Analytical Characterization in Research

Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic methods are indispensable for the detailed analysis of "7-Hexadecyne, 1,1-dimethoxy-". These techniques allow for the separation of the target compound from starting materials, byproducts, and isomers, which is crucial for verifying the success of a synthesis and for the preparation of highly pure material for further research.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like "7-Hexadecyne, 1,1-dimethoxy-". The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Detailed Research Findings:

Given its molecular weight and non-polar hydrocarbon chain, "7-Hexadecyne, 1,1-dimethoxy-" is well-suited for GC analysis. A high-temperature capillary column with a non-polar or mid-polarity stationary phase is typically employed for such long-chain compounds. The use of a temperature programming method, where the column temperature is gradually increased, is essential for eluting the compound in a reasonable timeframe and with good peak shape.

For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. However, for unambiguous identification and structural elucidation, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method. nih.govnih.gov GC-MS analysis allows for the determination of the molecular weight and fragmentation pattern of the compound, which can confirm the presence of the dimethoxy acetal (B89532) group and the position of the alkyne. The retention time in GC is a precise parameter that can be used to identify and assess the purity of "7-Hexadecyne, 1,1-dimethoxy-". libretexts.orglibretexts.org The presence of isomeric impurities, such as those with the triple bond at a different position, can often be resolved and identified using high-resolution capillary GC. vurup.skvernier.com

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of 7-Hexadecyne, 1,1-dimethoxy-

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., TG-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Expected Retention Time | ~15-20 minutes |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wider range of compounds compared to GC, including those that are non-volatile or thermally labile. For "7-Hexadecyne, 1,1-dimethoxy-", both reversed-phase and normal-phase HPLC can be utilized for analysis and purification.

Detailed Research Findings:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is well-suited for the separation of non-polar to moderately polar compounds. phenomenex.com For "7-Hexadecyne, 1,1-dimethoxy-", a C18 or a C16-amide stationary phase would provide sufficient hydrophobic interaction for retention and separation. researchgate.netscience.gov A gradient elution, starting with a higher percentage of a polar solvent (e.g., water) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol), would be effective for eluting the compound from the column. Due to the lack of a strong UV-absorbing chromophore in the molecule, detection can be challenging with standard UV-Vis detectors. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are more suitable for this type of compound. HPLC coupled with mass spectrometry (LC-MS) provides both separation and identification capabilities.

Table 2: Hypothetical Reversed-Phase HPLC (RP-HPLC) Parameters for the Analysis of 7-Hexadecyne, 1,1-dimethoxy-

| Parameter | Value |

| Column | C18 bonded silica (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

Normal-Phase HPLC (NP-HPLC): In normal-phase chromatography, a polar stationary phase (e.g., silica, cyano, or amino) is used with a non-polar mobile phase. elementlabsolutions.comphenomenex.comhawach.com The dimethoxy acetal group in "7-Hexadecyne, 1,1-dimethoxy-" introduces some polarity to the molecule, which could allow for its separation using NP-HPLC. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropanol. researchgate.net This technique can be particularly useful for separating isomers with different polarities.

Table 3: Hypothetical Normal-Phase HPLC (NP-HPLC) Parameters for the Analysis of 7-Hexadecyne, 1,1-dimethoxy-

| Parameter | Value |

| Column | Silica (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethyl Acetate |

| Isocratic Elution | 98% A / 2% B |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

Theoretical and Computational Studies on 7 Hexadecyne, 1,1 Dimethoxy

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. For 7-Hexadecyne, 1,1-dimethoxy-, these calculations would reveal the distribution of electron density and the nature of its molecular orbitals.

The 1,1-dimethoxy- group, an acetal (B89532), exhibits significant electronic effects due to the lone pairs on the oxygen atoms. These lone pairs can engage in hyperconjugative interactions, such as the anomeric effect, which influences bond lengths, bond angles, and conformational stability. Natural Bond Orbital (NBO) analysis would likely show charge delocalization from the oxygen lone pairs into adjacent antibonding orbitals.

Quantum chemical calculations provide optimized geometries with key structural parameters. A hypothetical set of such parameters for 7-Hexadecyne, 1,1-dimethoxy-, based on standard values for similar compounds, is presented below.

Table 1: Predicted Geometrical Parameters for 7-Hexadecyne, 1,1-dimethoxy-

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C≡C | ~1.20 Å |

| Bond Length | C-C (alkyne-alkyl) | ~1.47 Å |

| Bond Length | C-C (alkyl chain) | ~1.54 Å |

| Bond Length | C-O (acetal) | ~1.41 Å |

| Bond Angle | C-C≡C | ~180° |

| Bond Angle | O-C-O (acetal) | ~112° |

Note: These values are illustrative and would be precisely determined through specific quantum chemical calculations.

Conformational Space and Molecular Dynamics Simulations

The conformational flexibility of 7-Hexadecyne, 1,1-dimethoxy- is primarily due to the long hexadecyl chain. The numerous C-C single bonds allow for a vast number of possible conformations. Molecular dynamics (MD) simulations are a suitable method for exploring this conformational space and understanding the molecule's dynamic behavior. acs.orgresearchgate.netacs.org

MD simulations model the movement of atoms over time by applying the principles of classical mechanics. mdpi.com Such simulations for this molecule would likely show that the long alkyl chain behaves similarly to other long-chain alkanes, adopting various gauche and anti conformations. acs.org In solution or in the bulk phase, the chain would be highly dynamic, exploring a multitude of shapes.

The conformational landscape of the 1,1-dimethoxy- group is of particular interest. Computational studies on smaller acetals like dimethoxymethane (B151124) have shown that conformations are governed by the anomeric effect, where a gauche arrangement of the C-O bonds is often favored due to stabilizing electronic interactions. acs.org For 7-Hexadecyne, 1,1-dimethoxy-, this would mean that the dihedral angles around the C1-O and C1-O' bonds are not random but adopt preferred orientations.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer Description | Dihedral Angle(s) of Note | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Extended Alkyl Chain | All C-C-C-C anti | 0 (Reference) |

| Gauche Alkyl Chain | One C-C-C-C gauche | ~0.6 - 0.9 |

| Acetal Conformer 1 (gauche, gauche) | O-C1-O'-C' gauche | Lowest Energy Acetal Form |

Note: The relative energies are hypothetical and serve to illustrate the expected energetic differences between conformers. Actual values would require specific calculations.

MD simulations could also be used to study the molecule's behavior at interfaces or its aggregation properties, providing insights into how the distinct polar (acetal) and nonpolar (alkyne, alkyl chain) regions of the molecule influence its interactions. mdpi.comaip.orgresearchgate.net

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in modeling reaction mechanisms, providing a detailed picture of how chemical transformations occur at the molecular level.

For 7-Hexadecyne, 1,1-dimethoxy-, a primary site of reactivity is the alkyne triple bond. Electrophilic addition reactions are common for alkynes. msu.educhemistrysteps.com Computational methods can be used to locate the transition state (TS) structures for such reactions. For example, in the hydrohalogenation of the alkyne, the mechanism would likely proceed through a π-complex, followed by the formation of a vinyl carbocation intermediate. chemistrysteps.comrsc.org

The structure of the transition state provides crucial information about the reaction's activation energy. For an electrophilic addition, the TS would involve the electrophile interacting with the π-system of the alkyne, with partial bond formation and breaking. The presence of the long alkyl chain and the distant acetal group would likely have minimal electronic influence on the transition state at the alkyne, but could introduce steric effects.

Once the structures of reactants, transition states, intermediates, and products are optimized using quantum chemical methods, their energies can be calculated to predict the thermodynamics and kinetics of a reaction.

Kinetic Predictions: The activation energy (Ea or ΔG‡) is calculated from the energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate. A higher activation energy implies a slower reaction. Computational studies can compare different potential reaction pathways to determine which is kinetically favored. researchgate.net

Table 3: Hypothetical Kinetic and Thermodynamic Data for a Reaction

| Reaction | Predicted ΔG‡ (kcal/mol) | Predicted ΔG_rxn (kcal/mol) |

|---|---|---|

| Electrophilic Addition of HBr | ~15 - 25 | ~ -10 |

Note: These values are illustrative examples based on typical ranges for alkyne reactions and are not specific to 7-Hexadecyne, 1,1-dimethoxy-.

By computationally modeling various potential reactions, such as additions, oxidations, or cycloadditions, a comprehensive profile of the chemical reactivity of 7-Hexadecyne, 1,1-dimethoxy- can be developed, guiding potential synthetic applications. acs.org

Applications in Organic Synthesis and Materials Science Research

Utilization as a Synthetic Building Block

The presence of both a terminal alkyne and a protected carbonyl group makes 7-Hexadecyne, 1,1-dimethoxy- a versatile synthon in organic synthesis. These functional groups can be manipulated independently, allowing for the construction of intricate molecular frameworks.

Terminal alkynes are fundamental building blocks in the synthesis of complex organic molecules due to their ability to participate in a wide array of chemical reactions. openaccesspub.org The triple bond can be functionalized through various addition and coupling reactions, making it a key intermediate in the construction of natural products and other biologically active compounds. openaccesspub.org For instance, the terminal alkyne of a molecule like 7-Hexadecyne, 1,1-dimethoxy- could undergo reactions such as the Sonogashira coupling to form conjugated enynes, which are important structural motifs in many bioactive molecules. oup.comnih.gov

The dimethoxy acetal (B89532) group serves as a protecting group for an aldehyde functionality. nih.gov This protection is crucial in multi-step syntheses where the aldehyde needs to be shielded from incompatible reagents. After the desired transformations have been performed on the alkyne terminus, the acetal can be easily removed under acidic conditions to liberate the aldehyde for further reactions, such as Wittig reactions or reductive aminations. nih.gov This strategy allows for the sequential introduction of different molecular fragments, enabling the synthesis of complex target molecules.

| Reaction Type | Description | Potential Product from 7-Hexadecyne, 1,1-dimethoxy- |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | A long-chain aryl-substituted alkyne with a terminal dimethoxy acetal. |

| Click Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition to form a 1,2,3-triazole. mdpi.com | A long-chain alkyl triazole with a terminal dimethoxy acetal. |

| Hydroboration-Oxidation | Addition of borane across the triple bond, followed by oxidation to yield an aldehyde or ketone. | A long-chain compound with two aldehyde functionalities after deprotection of the acetal. |

| Acetal Deprotection | Hydrolysis of the dimethoxy acetal under acidic conditions to reveal the aldehyde. | 7-Hexadecynal. |

As an intermediate, 7-Hexadecyne, 1,1-dimethoxy- offers a platform for the synthesis of various functional compounds. The long hydrocarbon chain provides lipophilicity, which can be advantageous for applications requiring solubility in nonpolar media or for creating amphiphilic structures.

The terminal alkyne is particularly valuable for its ability to be incorporated into conjugated systems. rsc.org These systems are of great interest due to their unique electronic and optical properties, which are utilized in organic electronics and photonics. rsc.org By coupling the alkyne with other unsaturated molecules, it is possible to create extended π-systems with tailored properties.

Furthermore, the aldehyde functionality, unmasked from the acetal, can be used to introduce a wide range of other functional groups. For example, it can be converted into an alcohol, an amine, a carboxylic acid, or an alkene, each providing a new site for further chemical modification. This versatility makes 7-Hexadecyne, 1,1-dimethoxy- a valuable precursor for the synthesis of a diverse library of functional compounds.

Role in Polymerization and Advanced Materials Development

The alkyne functionality of 7-Hexadecyne, 1,1-dimethoxy- makes it a suitable monomer for the synthesis of various polymers and advanced materials. The long alkyl chain can impart flexibility and solubility to the resulting polymers, while the acetal group offers a latent functionality that can be used to modify the polymer properties after polymerization.

Terminal alkynes can be polymerized through several methods, including transition metal-catalyzed polymerization and cyclotrimerization. oup.commdpi.comyoutube.com The polymerization of substituted acetylenes can lead to the formation of conjugated polymers with interesting electrical and optical properties. openaccesspub.orgmdpi.com For example, polyacetylenes are known for their conductivity and have potential applications in electronic devices. openaccesspub.org The polymerization of 7-Hexadecyne, 1,1-dimethoxy- could yield a polyacetylene derivative with pendant long alkyl chains and protected aldehyde groups.

The presence of the dimethoxy acetal groups along the polymer backbone would offer a unique opportunity for post-polymerization modification. researchgate.net By deprotecting the acetals, a polymer with regularly spaced aldehyde functionalities can be obtained. These aldehydes can then be used to crosslink the polymer chains, graft other molecules onto the polymer, or introduce new functional groups to tailor the material's properties for specific applications. researchgate.net

| Polymerization Method | Catalyst/Initiator | Resulting Polymer Structure |

| Transition Metal-Catalyzed Polymerization | Rh or other transition metal catalysts mdpi.com | Polyacetylene backbone with -(CH2)5-CH(OCH3)2 and -(CH2)8CH3 side chains. |

| Cyclotrimerization | TaCl5 or other catalysts oup.com | Hyperbranched polyarylenes with the original side chains. |

| Free Radical Polymerization | Peroxide initiators researchgate.net | Grafted polymers through addition to the alkyne. |

The unique structure of 7-Hexadecyne, 1,1-dimethoxy- can be leveraged to design novel functional materials with tailored properties. The long hydrocarbon chain can promote self-assembly into ordered structures, such as thin films or micelles. The terminal alkyne provides a site for surface functionalization, allowing the material to be attached to surfaces or to other molecules. nih.govacs.org

For example, this compound could be used to functionalize the surface of gold nanoparticles through the formation of gold-alkyne bonds. nih.govacs.org The resulting functionalized nanoparticles would have a hydrophobic outer layer due to the hexadecyl chains and could be further modified by deprotecting the acetal groups to introduce hydrophilic aldehyde functionalities. This would create amphiphilic nanoparticles with potential applications in sensing and drug delivery. nih.govacs.org

Furthermore, the ability to create polymers with latent aldehyde groups opens up possibilities for the development of "smart" materials. For instance, the aldehyde groups could be used to attach pH-sensitive molecules, leading to a material that changes its properties in response to changes in pH.

Emerging Applications in Chemical Technologies

The versatile reactivity of 7-Hexadecyne, 1,1-dimethoxy- suggests its potential in various emerging chemical technologies. The terminal alkyne is a key functional group in "click chemistry," a set of powerful and reliable reactions that are widely used in drug discovery, materials science, and bioconjugation. nih.govmdpi.com The ability to participate in click reactions makes this compound a valuable tool for the rapid and efficient synthesis of complex molecular assemblies.

In the field of surface science, the terminal alkyne can be used to form self-assembled monolayers on various substrates. mdpi.com These monolayers can be used to modify the surface properties of materials, such as their wettability, adhesion, and biocompatibility. The presence of the protected aldehyde group provides a handle for further functionalization of the monolayer, allowing for the creation of complex and multifunctional surfaces.

Moreover, the development of new catalytic systems for alkyne functionalization continues to expand the synthetic possibilities for molecules like 7-Hexadecyne, 1,1-dimethoxy-. acs.org These advancements are likely to lead to new and innovative applications for this versatile chemical compound in the future.

Future Research Directions

Development of Novel Synthetic Methodologies

The synthesis of alkynes is a mature field, yet the development of more efficient, selective, and sustainable methods remains a significant goal. For a specific target like 7-Hexadecyne, 1,1-dimethoxy-, future research could focus on several promising avenues.

Convergent Synthetic Strategies: Future work should prioritize the development of convergent synthetic routes that build the molecule from smaller, readily available fragments. This could involve the coupling of an organometallic reagent derived from a protected aldehyde with an appropriate alkynyl electrophile. The development of novel catalysts that can facilitate such couplings with high functional group tolerance will be critical.

Late-Stage Functionalization: Research into late-stage functionalization of long-chain hydrocarbons could provide a more direct route to 7-Hexadecyne, 1,1-dimethoxy-. This might involve the selective C-H activation of a precursor molecule, followed by the introduction of the alkyne and acetal (B89532) functionalities.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. chemistryjournals.netqualitas1998.net Future research could explore the potential of engineered enzymes to catalyze key steps in the synthesis of 7-Hexadecyne, 1,1-dimethoxy-, such as the formation of the carbon-carbon triple bond or the acetal group. qualitas1998.netacs.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Convergent Synthesis | High overall yield, modularity | Requires synthesis of multiple fragments, potential for side reactions |

| Late-Stage Functionalization | Atom economy, access to analogues | Selectivity over multiple C-H bonds, harsh reaction conditions |

| Biocatalysis | High selectivity, mild conditions, sustainability chemistryjournals.net | Enzyme availability and stability, substrate scope limitations |

Exploration of New Reactivity Patterns

The unique combination of an internal alkyne and a dimethyl acetal in 7-Hexadecyne, 1,1-dimethoxy- suggests a rich and underexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations of this molecule. Alkynes are known to undergo a wide variety of reactions, including electrophilic additions and cycloadditions. organicchemistrytutor.commasterorganicchemistry.com

Selective Transformations: A key area of investigation will be the selective reaction of one functional group in the presence of the other. For example, developing conditions for the hydration or hydrogenation of the alkyne without affecting the acetal will be crucial for its use as a synthetic intermediate. organicchemistrytutor.com Conversely, the selective hydrolysis of the acetal to reveal an aldehyde, while leaving the alkyne intact, would provide a valuable synthetic handle.

Intramolecular Cyclizations: The presence of two functional groups within the same molecule opens up the possibility of intramolecular cyclization reactions. Research could explore acid-catalyzed or metal-mediated cyclizations to form novel heterocyclic or carbocyclic structures.

Multicomponent Reactions: Alkynes are excellent substrates in multicomponent reactions, which allow for the rapid construction of complex molecular architectures. nih.gov Future studies could investigate the participation of 7-Hexadecyne, 1,1-dimethoxy- in such reactions to generate diverse molecular scaffolds. nih.gov

Integration with Modern Synthetic Platforms (e.g., Automation, Flow Chemistry)

The integration of modern technologies such as automation and flow chemistry can significantly accelerate the synthesis and optimization of chemical processes. rsc.orgchemrxiv.orgnih.gov

Automated Synthesis and Optimization: Automated synthesis platforms can be employed to rapidly screen reaction conditions for the synthesis of 7-Hexadecyne, 1,1-dimethoxy-. chemrxiv.orgnih.gov This high-throughput approach can quickly identify optimal catalysts, solvents, and temperatures, reducing development time. rsc.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to scale up reactions more easily. rsc.orgnih.gov Future research should focus on developing continuous flow processes for the synthesis and subsequent transformations of 7-Hexadecyne, 1,1-dimethoxy-. This could enable the on-demand production of this compound and its derivatives. rsc.org

The potential benefits of integrating modern synthetic platforms are summarized below.

| Platform | Key Advantages |

| Automation | High-throughput screening, rapid optimization, increased reproducibility. chemrxiv.org |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. nih.gov |

Sustainable Chemical Process Development

The principles of green chemistry are increasingly important in the chemical industry. qualitas1998.net Future research on 7-Hexadecyne, 1,1-dimethoxy- should prioritize the development of sustainable chemical processes.

Use of Renewable Feedstocks: Investigating synthetic routes that utilize renewable feedstocks, such as those derived from biomass, would be a significant step towards a more sustainable synthesis. oup.com

Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry.

Solvent Selection: The use of greener solvents, such as water or bio-derived solvents, or even solvent-free conditions, should be explored to reduce the environmental impact of the synthesis.

By focusing on these future research directions, the scientific community can unlock the full potential of 7-Hexadecyne, 1,1-dimethoxy- as a valuable building block in organic synthesis and contribute to the development of more efficient, selective, and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Hexadecyne, 1,1-dimethoxy-?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like PISTACHIO and REAXYS. One-step synthesis strategies are prioritized, focusing on precursors such as alkynes and dimethoxy-substituted aldehydes. Optimization involves adjusting reaction conditions (e.g., catalyst selection, temperature) to enhance yield . For example, analogous compounds like 1,1-dimethoxy-λ⁵-phosphinine were synthesized via electrocyclization of phosphahexatrienes, suggesting similar stepwise approaches for 7-hexadecyne derivatives .

Q. How can spectroscopic techniques characterize 7-Hexadecyne, 1,1-dimethoxy-?

- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is critical for identifying volatile derivatives, as demonstrated for decanal dimethyl acetal (KI: 1377) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves methoxy and alkyne protons, while X-ray diffraction (as used for 1,1-dimethoxy-λ⁵-phosphinine) confirms molecular geometry . Infrared (IR) spectroscopy further validates functional groups like C≡C and OCH₃.

Q. What are the stability profiles of 7-Hexadecyne, 1,1-dimethoxy- under varying conditions?

- Methodological Answer : Thermal stability can be assessed via thermogravimetric analysis (TGA), while solvent compatibility is tested by monitoring decomposition rates in polar/nonpolar media. Structural analogs (e.g., 1,1-dimethoxyhexane) show sensitivity to acidic hydrolysis, suggesting similar precautions for moisture control . Accelerated stability studies under oxidative conditions (e.g., exposure to O₂ or UV light) are recommended to evaluate shelf life.

Advanced Research Questions

Q. How do the electronic properties of the alkyne and dimethoxy groups influence reaction mechanisms?

- Methodological Answer : Density functional theory (DFT) calculations can model electron distribution, revealing the alkyne’s electrophilicity and methoxy groups’ electron-donating effects. Experimental validation involves kinetic studies, such as comparing reaction rates in nucleophilic additions (e.g., hydroboration) with control compounds. For example, LiAlH₄ reduction of 1,1-dimethoxy-λ⁵-phosphinine highlights the role of steric and electronic factors in regioselectivity .

Q. What computational strategies predict the reactivity of 7-Hexadecyne, 1,1-dimethoxy- in catalytic systems?

- Methodological Answer : Molecular dynamics simulations and docking studies assess interactions with catalysts (e.g., transition metals). QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects with catalytic efficiency. For instance, studies on indoor surface chemistry emphasize nanoscale interactions between organics and catalysts, applicable to designing heterogenous catalytic systems .

Q. How can 7-Hexadecyne, 1,1-dimethoxy- be applied in supramolecular or materials chemistry?

- Methodological Answer : Self-assembly behavior is probed via scanning probe microscopy (SPM) and small-angle X-ray scattering (SAXS). The compound’s alkyne moiety enables click chemistry for polymer functionalization, while dimethoxy groups enhance solubility in organic matrices. Analogous work on λ³-phosphinines demonstrates utility in optoelectronic materials, guiding experimental design for novel applications .

Methodological Considerations

- Experimental Design : Pre-test/post-test control group designs ensure reproducibility, particularly in stability or catalytic studies .

- Data Contradictions : Discrepancies in spectroscopic data (e.g., GC/MS vs. NMR) require cross-validation using high-resolution techniques and isotopic labeling .

- Theoretical Frameworks : Link hypotheses to conceptual models (e.g., frontier molecular orbital theory for reactivity) to align observations with mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.